



# Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gosogliptin |           |
| Cat. No.:            | B1662538    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Gosogliptin**, a novel dipepeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The document synthesizes efficacy and safety findings, details experimental protocols, and visualizes the underlying mechanism of action and trial design.

### **Core Mechanism of Action: DPP-4 Inhibition**

**Gosogliptin** exerts its therapeutic effect by inhibiting the dipepeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, **Gosogliptin** increases the circulating levels of active GLP-1 and GIP.[1][2] [3] This enhancement of the incretin system leads to several downstream physiological effects that improve glycemic control:

- Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic βcells to release more insulin, but only when blood glucose levels are high. This glucosedependent mechanism minimizes the risk of hypoglycemia.[1]
- Suppression of Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][3][4]



The combined effect of increased insulin and decreased glucagon results in lower fasting and postprandial glucose concentrations.[1]



Click to download full resolution via product page

Caption: Mechanism of Action of Gosogliptin via DPP-4 Inhibition.

## **Early-Phase Monotherapy Clinical Trial Protocol**

The primary source of early-phase data for **Gosogliptin** comes from a multicenter, open, randomized clinical trial (NCT03088670) investigating its efficacy and safety against an active comparator, Vildagliptin. The initial stage of this trial focused on a 12-week monotherapy period in drug-naive patients with type 2 diabetes.[5][6]

#### 2.1. Study Design

- Title: Efficacy and Safety of Gosogliptin as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naive Type 2 Diabetic Patients.[5][7]
- Phase: Phase 3 (initial 12-week monotherapy results are presented as early-phase data).[6]
- Design: Multicenter, open, randomized, active-controlled, parallel-group trial.[6]



- Primary Objective: To demonstrate that the efficacy of Gosogliptin is non-inferior to Vildagliptin in its effect on glycosylated hemoglobin (HbA1c) at Week 12 compared to baseline.[7]
- Randomization: 299 eligible patients were randomized in a 1:1 ratio.[6]
  - Gosogliptin Group (n=149)
  - Vildagliptin Group (n=150)

#### 2.2. Patient Population: Inclusion and Exclusion Criteria

| Inclusion Criteria                                                                        | Exclusion Criteria                                                                         |  |
|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--|
| Men and women aged 18-78 years.[5]                                                        | History of type 1 diabetes mellitus.[5]                                                    |  |
| Confirmed clinical diagnosis of T2DM.[5]                                                  | Severe metabolic complications (e.g., ketoacidosis) within 6 weeks before screening.  [5]  |  |
| Drug-naive or no hypoglycemic drug treatment for at least 12 weeks prior to screening.[5] | Severe diabetic complications (e.g., proliferative retinopathy).[5]                        |  |
| HbA1c between 7.5% and 11.0%.[5]                                                          | Known allergy or hypersensitivity to Gosogliptin,<br>Vildagliptin, or their components.[5] |  |
| Fasting Plasma Glucose (FPG) < 15 mmol/L.[5]                                              | Pregnancy and lactation.[5]                                                                |  |
| Body Mass Index (BMI) between 22 and 40 kg/m2 .[5]                                        | Malignancy within the last 5 years (except basal-cell carcinoma).[5]                       |  |
| Signed informed consent.[5]                                                               | Significant cardiovascular diseases within 12 months.[5]                                   |  |

#### 2.3. Experimental Workflow

The trial followed a structured workflow from patient screening through the 12-week monotherapy treatment period.





Click to download full resolution via product page

Caption: Experimental Workflow of the 12-Week Monotherapy Phase.

# **Early-Phase Clinical Trial Results**

The initial 12-week monotherapy stage of the trial yielded significant data on the efficacy and safety of **Gosogliptin** compared to Vildagliptin.

#### 3.1. Efficacy Data



After 12 weeks, **Gosogliptin** demonstrated a significant reduction in HbA1c levels, which was comparable to the reduction seen in the Vildagliptin group. The changes between the two groups were not significantly different.[6]

Table 1: Glycemic Efficacy Results after 12 Weeks of Monotherapy

| Parameter                                                                        | Gosogliptin<br>(n=149) | Vildagliptin (n=150) | p-value (between<br>groups) |
|----------------------------------------------------------------------------------|------------------------|----------------------|-----------------------------|
| Baseline HbA1c (%)                                                               | 8.61%                  | 8.70%                | N/A                         |
| Week 12 HbA1c (%)                                                                | 7.41%                  | 7.34%                | N/A                         |
| Change from Baseline in HbA1c                                                    | -1.20% (p < 0.05)      | -1.36% (p < 0.05)    | N/S                         |
| Patients Achieving<br>HbA1c ≤ 7.0%                                               | 59 (41%)               | 66 (44%)             | 0.53                        |
| Data sourced from Nedosugova et al.[6] N/A: Not Available; N/S: Not Significant. |                        |                      |                             |

#### 3.2. Safety and Tolerability Data

The safety profiles of **Gosogliptin** and Vildagliptin were found to be comparable during the 12-week monotherapy period.[6] Mild hypoglycemia was infrequent, and the number of adverse events deemed related to the study drugs was low and identical in both groups.[6]

Table 2: Safety Profile after 12 Weeks of Monotherapy

| Parameter                                 | Gosogliptin (n=149) | Vildagliptin (n=150) |
|-------------------------------------------|---------------------|----------------------|
| Mild Hypoglycemia Episodes                | 7                   | 4                    |
| Drug-Related Adverse Events               | 7                   | 7                    |
| Data sourced from<br>Nedosugova et al.[6] |                     |                      |



## Conclusion

The preliminary results from the initial 12-week monotherapy phase of this clinical trial indicate that **Gosogliptin** is an effective and well-tolerated agent for the treatment of type 2 diabetes in drug-naive patients. Its efficacy in reducing HbA1c and its safety profile, including a low incidence of hypoglycemia and adverse events, were comparable to those of the established DPP-4 inhibitor, Vildagliptin.[6] These early-phase findings support the continued development of **Gosogliptin** as a viable therapeutic option.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. droracle.ai [droracle.ai]
- 2. DPP4 Inhibitor Mechanism of Action My Endo Consult [myendoconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ClinConnect | Efficacy and Safety of Gosogliptin as Monotherapy and in [clinconnect.io]
- 6. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, gosogliptin, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [diaendojournals.ru]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662538#early-phase-clinical-trial-results-for-gosogliptin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com